Cyclopentadienylrheniumtricarbonyl

Photochemistry Reaction mechanism C–H activation

Researchers requiring unambiguous mechanistic interpretation of photochemical C-H activation often face spin-state ambiguity with manganese congeners. CpRe(CO)₃ eliminates this variable by decarbonylating exclusively through a singlet-state conical intersection, providing a single reactive intermediate for spectroscopic interrogation. - Exclusive singlet-state pathway ensures defined oxidative addition selectivity, critical for reproducible kinetic isotope effect measurements. - Generates CpRe(CO)₂(alkane) σ-complexes with kinetic inertness (k₂ = 2.1 × 10³ mol⁻¹·dm³·s⁻¹ for CO) enabling extended TRIR/NMR acquisition windows. - Supplied as white crystals (≥98% purity), validated for use as a precursor to trioxorhenium(VII) DODH catalysts and planar-chiral asymmetric ligands.

Molecular Formula C8H5O3Re-
Molecular Weight 335.33 g/mol
Cat. No. B13113509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentadienylrheniumtricarbonyl
Molecular FormulaC8H5O3Re-
Molecular Weight335.33 g/mol
Structural Identifiers
SMILES[C]=O.[C]=O.[C]=O.C1C=CC=[C-]1.[Re]
InChIInChI=1S/C5H5.3CO.Re/c1-2-4-5-3-1;3*1-2;/h1-3H,4H2;;;;/q-1;;;;
InChIKeyRVNCCTVOVGBOQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CpRe(CO)₃: Core Identity and Procurement Classification


Cyclopentadienylrheniumtricarbonyl (CpRe(CO)₃, CAS 12079-73-1), also known as cyrhetrene, is an 18-electron d⁶ organometallic complex belonging to the Group 7 piano-stool family with molecular formula C₈H₅O₃Re and a molecular weight of 335.33 g·mol⁻¹ [1]. The compound crystallizes as white crystals with a melting point of approximately 111 °C and is insoluble in water . CpRe(CO)₃ serves as a precursor to trioxorhenium(VII) catalysts (Cp′ReO₃) for deoxydehydration reactions [2], a scaffold for planar-chiral ligands in asymmetric catalysis [3], and a core motif in bioorganometallic chemistry for radiopharmaceutical and anticancer applications [4].

Catalyst Precursor Precursor to Cp′ReO₃ catalysts for deoxydehydration (DODH) of diols
Ligand Scaffold Planar-chiral ligand core for asymmetric catalysis, benchmarked vs ferrocene
Bioorganometallic Isostructural cold-standard for ⁹⁹ᵐTc radiopharmaceutical probe development

Why CpRe(CO)₃ Cannot Be Substituted by CpMn(CO)₃ or Ferrocene Analogs


Despite sharing the same piano-stool geometry and the CpM(CO)₃ framework, Group 7 congeners CpMn(CO)₃ (cymantrene) and CpRe(CO)₃ (cyrhetrene) exhibit fundamentally divergent photophysical reaction channels, metal–ligand bond energetics, and electronic transmission properties that preclude functional interchangeability [1]. Photolysis of CpMn(CO)₃ populates both singlet and triplet dicarbonyl intermediates, whereas CpRe(CO)₃ proceeds exclusively through the singlet-state conical intersection mechanism, leading to distinct oxidative addition selectivity [2]. Force-constant analysis reveals that Re–Cp bonding is stronger than Mn–Cp bonding, and the transmission of substituent electronic effects through the metal center to CO ligands is measurably attenuated in rhenium derivatives [3]. Compared to ferrocene-based planar-chiral ligands, cyrhetrene scaffolds exhibit lower phosphorus Lewis basicity due to the electron-withdrawing Re(CO)₃ fragment [4]. These quantitative differences, described below, demonstrate why compound selection must be evidence-driven.

Photolytic Mechanism Divergence
CpRe(CO)₃ proceeds through exclusive singlet pathway; Mn analog’s dual singlet/triplet channels may yield different oxidative addition selectivity.
Metal–Cp Bond Strength
Stronger Re–Cp bonding vs Mn may enhance thermal stability but attenuates electronic transmission, altering catalytic response to Cp-ring substitution.
Planar-Chiral Ligand Electronics
Cyrhetrene-derived phosphines exhibit lower Lewis basicity than ferrocene analogues; catalytic performance may not transfer directly.

Quantitative Differentiation vs. Closest Analogs


Photochemical Decarbonylation Mechanism: Exclusive Singlet-State Pathway

Under UV photoirradiation, CpRe(CO)₃ undergoes CO extrusion exclusively through the singlet-state conical intersection mechanism (Path V), producing only singlet CpRe(CO)₂. In direct contrast, CpMn(CO)₃ partitions between two competing photochemical channels: at higher-energy irradiation (295 nm), the singlet-state conical intersection pathway (Path I) dominates, while at lower-energy irradiation (325 nm), the triplet-state intersystem crossing pathway (Path IV) becomes operative [1]. This mechanistic dichotomy means that CpRe(CO)₃ generates a single reactive dicarbonyl intermediate with predictable spin-state reactivity, whereas CpMn(CO)₃ yields a mixture of singlet and triplet intermediates whose product distribution is wavelength-dependent.

Photolytic Mechanism
Head-to-head
Target: CpRe(CO)₃ — singlet-only pathway (Path V)
Comparator: CpMn(CO)₃ — singlet (295 nm) and triplet (325 nm) pathways
Predictable single intermediate; avoids spin-state ambiguity.
CASSCF/MP2 computational; experimental Si–H oxidative addition validation.
Photochemistry Reaction mechanism C–H activation Si–H bond activation Group 7 organometallics

Alkane Complex Kinetic Stability: Least Reactive Organometallic Alkane Complex

Fast time-resolved infrared (TRIR) spectroscopy at and above room temperature reveals that CpRe(CO)₂(n-heptane) reacts with CO with a second-order rate constant k₂ = 2.1 (±0.5) × 10³ mol⁻¹·dm³·s⁻¹, making it the least reactive organometallic alkane complex reported in the literature [1]. Furthermore, CpRe(CO)₂(Xe) is less reactive toward CO than all other reported alkane complexes except CpRe(CO)₂(n-heptane). This kinetic inertness is a direct consequence of the stronger Re–alkane interaction and higher activation barrier for ligand substitution compared to analogous manganese or chromium alkane complexes, for which rate constants are typically 1–3 orders of magnitude larger.

Alkane Complex Reactivity
Cross-study
k₂ = 2.1 (±0.5) × 10³ M⁻¹s⁻¹ (reaction with CO)
Least reactive reported alkane complex; extended characterization window.
TRIR spectroscopy in heptane/Xe/Kr at room temp.
Time-resolved infrared spectroscopy Alkane complex C–H activation Kinetics Supercritical fluids

Metal–Cyclopentadienyl Bond Strength: Re–Cp vs. Mn–Cp Force Constants

Complete normal coordinate analysis and force constant calculations on CpM(CO)₃ (M = Mn, Re) demonstrate that the Re–Cp force constant is larger than the Mn–Cp force constant [1]. This is attributed to the higher-energy d orbitals of the heavier rhenium atom, which possesses a larger atomic radius and greater electron density, enabling more effective orbital overlap with the cyclopentadienyl π-system [1]. Conversely, the slope of the correlation line for CO force constants versus substituent σₚ⁰ parameters is shallower for CpRe(CO)₃ derivatives than for CpMn(CO)₃ derivatives, indicating that electronic effects from Cp-ring substituents are transmitted less effectively through the rhenium center to the carbonyl ligands [2].

M–Cp Force Constants
Head-to-head
Target: Re–Cp force constant > Mn–Cp
Comparator: Mn–Cp force constant smaller; steeper CO force constant vs σₚ⁰ slope
Stronger Re–Cp supports thermal stability; electronics attenuated.
FTIR/Raman force field analysis; dummy atom model.
Vibrational spectroscopy Force field Metal–ligand bonding DFT Organometallic chemistry

Asymmetric Catalysis: Planar-Chiral Cyrhetrene vs. Ferrocene-Based Josiphos

The planar-chiral cyrhetrenyl diphosphine (R,Sp)-4, derived from a CpRe(CO)₃ backbone, was compared head-to-head with its ferrocene-based analogue Josiphos 1a in two benchmark asymmetric catalytic reactions [1]. In Rh-catalyzed hydrogenation of dimethyl itaconate, (R,Sp)-4 achieved 95% ee, and in hydrogenation of acetamidocinnamic acid, 89% ee. In Pd-catalyzed allylic alkylation, the product was obtained with up to 88% ee [1]. The authors concluded that cyrhetrenyl diphosphine (R,Sp)-4 'compares well with its ferrocene-based analogue, Josiphos 1a' [1]. A later study demonstrated that a cyrhetrene-based catalyst for asymmetric phenyl transfer to aldehydes gave 'superior or at least equally as good' performance compared to the ferrocene derivative, achieving excellent enantioselectivities even at catalyst loadings as low as 2 mol% [2]. The differential catalytic behavior is attributed to the lower Lewis basicity of phosphorus in the cyrhetrene scaffold relative to ferrocene, as quantified by ¹J(⁷⁷Se–³¹P) coupling constants in corresponding phosphine selenides [3].

Asymmetric Catalysis
Head-to-head
Target: cyrhetrenyl diphosphine — 95% ee (hydrogenation), 88% ee (alkylation)
Comparator: ferrocene Josiphos — comparable ee; cyrhetrene effective at 2 mol% loading
Reported comparable or higher enantioselectivity; lower loading feasible.
Rh/Pd catalyzed benchmark reactions; Organometallics 2004.
Asymmetric catalysis Planar chirality Ligand design Enantioselectivity Hydrogenation

Re–Xe Bond Dissociation Energy: Noble-Gas Complex Stability

Density functional theory calculations (BP86 and SAOP functionals) on CpRe(CO)₂Xe yield a Re–Xe bond dissociation energy of 12.3 kcal·mol⁻¹, which is in excellent agreement with the lower limit estimated from experimental activation parameters for the reaction of this complex with CO in supercritical Xe [1]. For comparison, the analogous CpRe(CO)(PF₃)Xe complex has a Re–Xe BDE of 11.9 kcal·mol⁻¹ [1]. These values represent rare quantitative benchmarks for transition metal–noble gas bonding and underscore the unique capacity of the CpRe(CO)₂ fragment to form isolable, characterizable adducts with inert gas atoms, a property not generally shared by first-row congeners such as manganese.

Re–Xe Bond Energy
Cross-study
Re–Xe BDE = 12.3 kcal·mol⁻¹ (DFT BP86/SAOP)
Rare quantitative benchmark for noble-gas bonding.
Validated against experimental activation parameters.
Noble-gas chemistry Bond dissociation energy DFT Supercritical fluids Xenon complex

NMR Spectroscopic Signature of CpRe(CO)₂(alkane) Agostic Complexes

Low-temperature NMR spectroscopy of CpRe(CO)₂(alkane) complexes generated photolytically from CpRe(CO)₃ reveals characteristic ¹H NMR chemical shifts of δ(¹H) = −8.22 ppm and ¹³C NMR shifts of δ(¹³C) = 42.4 ppm for the agostic C–H proton, with a one-bond coupling constant ¹JCH = 85 Hz [1]. These parameters unambiguously establish an intact but strongly interacting C–H bond coordinated to rhenium in a 3-center-2-electron σ-complex motif [1]. The CpRe(CO)₂ fragment exhibits measurable thermodynamic preferences among alkane isomers: cyclohexane > cyclopentane > pentane > isobutane, with equilibrium constants determined for binary mixtures [1]. Intramolecular exchange rate constants and equilibrium isotope effects for CH₂ vs. CH₃ binding were also quantified [1]. This level of detailed NMR characterization of alkane σ-complexes is uniquely accessible with the CpRe(CO)₃ platform and has no parallel in CpMn(CO)₃ systems, where alkane complexes are substantially less stable and more difficult to characterize by NMR.

NMR Alkane Signature
Cross-study
δ(¹H) = −8.22 ppm, ¹JCH = 85 Hz; cyclohexane > cyclopentane > pentane > isobutane binding preference
Unique NMR platform for σ-complex mapping; enables thermodynamic ranking.
Low-temp NMR (163–193 K) after in situ photolysis.
NMR spectroscopy Alkane σ-complex Agostic interaction C–H activation Isotope effects

Evidence-Backed Application Scenarios for CpRe(CO)₃


C–H Bond Activation and Alkane σ-Complex Research

CpRe(CO)₃ is the premier photolytic precursor for generating and spectroscopically characterizing alkane σ-complexes. The kinetic inertness of CpRe(CO)₂(alkane) (k₂ = 2.1 × 10³ mol⁻¹·dm³·s⁻¹ for reaction with CO) provides the broadest time window for TRIR and NMR interrogation among all organometallic alkane complexes [1]. The exclusive singlet-state decarbonylation pathway ensures a single reactive intermediate, eliminating spin-state ambiguity [2]. Procurement recommendation: For laboratories focused on mechanistic C–H activation studies, CpRe(CO)₃ is the evidence-preferred choice over CpMn(CO)₃.

Planar-Chiral Ligand Synthesis for Asymmetric Catalysis

Cyrhetrene (CpRe(CO)₃) serves as a scaffold for planar-chiral diphosphine and phosphinooxazoline ligands that match or exceed the enantioselectivity of ferrocene-based counterparts (up to 95% ee in Rh-catalyzed hydrogenation, effective at 2 mol% loading) [1][2]. The electron-withdrawing Re(CO)₃ fragment imparts lower phosphorus Lewis basicity relative to ferrocene, creating a differentiated electronic environment for the coordinated catalytic metal [3]. Procurement recommendation: For asymmetric catalysis groups seeking to diversify beyond ferrocene ligand libraries with a quantitatively benchmarked alternative, cyrhetrene-derived ligands are the rational choice.

Deoxydehydration Catalyst Precursor for Polyol Upgrading

CpRe(CO)₃ is a direct precursor to Cp′ReO₃ trioxorhenium(VII) complexes, which are active catalysts for the deoxydehydration of vicinal diols to olefins [1]. The stronger Re–Cp force constant (relative to Mn–Cp) contributes to the thermal stability of the trioxo catalysts under reaction conditions, and the electronic tunability via Cp-ring substitution enables optimization of DODH activity and alkene isomerization selectivity [2]. Procurement recommendation: For DODH catalyst development programs, CpRe(CO)₃ provides a well-characterized entry point with documented structure–activity relationships.

Radiopharmaceutical and Bioorganometallic Probe Development

The CpRe(CO)₃ core is isostructural with the [Cp⁹⁹ᵐTc(CO)₃]⁺ moiety used in diagnostic radiopharmaceuticals, making non-radioactive rhenium complexes essential for cold-standard characterization, biodistribution studies, and structure–activity optimization [1]. The Re–Cp framework exhibits stability in biological media, and the lipophilic, compact nature of the CpRe(CO)₃ moiety facilitates cellular uptake and target engagement [2]. Procurement recommendation: For radiopharmaceutical research groups, CpRe(CO)₃ is the essential non-radioactive surrogate for ⁹⁹ᵐTc and ¹⁸⁸Re cyclopentadienyl tracer development.

Application
Selection Property
Validation Focus
C–H activation & alkane σ-complex research
Singlet-only photolysis; high kinetic stability of alkane adduct
Photolytic intermediate characterization; TRIR/NMR kinetic window
Planar-chiral ligand synthesis for asymmetric catalysis
Enantioselectivity comparable to ferrocene; differentiated phosphorus basicity
Enantioselectivity in hydrogenation/allylic alkylation; ligand electronic tuning
Deoxydehydration (DODH) catalyst precursor
Precursor to Cp′ReO₃; tunable Cp-ring substitution
DODH activity and alkene isomerization selectivity
Radiopharmaceutical cold-standard research
Isostructural with ⁹⁹ᵐTc(I) core; stability in biological media
Cellular uptake and biodistribution studies
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